molecular formula C10H9NO B1309500 6-Methylindole-3-carboxaldehyde CAS No. 4771-49-7

6-Methylindole-3-carboxaldehyde

Cat. No.: B1309500
CAS No.: 4771-49-7
M. Wt: 159.18 g/mol
InChI Key: LZERQSJGPXFAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylindole-3-carboxaldehyde is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZERQSJGPXFAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406468
Record name 6-Methylindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4771-49-7
Record name 6-Methylindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Transformations of 6 Methylindole 3 Carboxaldehyde

Advanced Synthetic Methodologies

The introduction of a formyl group onto the indole (B1671886) nucleus, particularly at the C3-position, is a fundamental transformation in heterocyclic chemistry. For 6-methylindole (B1295342), several methods have been refined to achieve this efficiently.

Direct Formylation and Vilsmeier-Haack Approaches to 6-Methylindole-3-carboxaldehyde

The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction typically utilizes a Vilsmeier reagent, which is a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl3). ijpcbs.comwikipedia.orgorganic-chemistry.org The reaction of the Vilsmeier reagent with an electron-rich arene results in an electrophilic substitution to form an iminium ion, which is subsequently hydrolyzed to yield the corresponding aldehyde. wikipedia.org

A common procedure for the synthesis of this compound involves the initial preparation of the Vilsmeier reagent by adding phosphorus oxychloride to N,N-dimethylformamide at a low temperature. prepchem.com Subsequently, a solution of 6-methylindole in dimethylformamide is added, and the reaction mixture is stirred, allowing it to warm to room temperature before being worked up with ice and a strong base like potassium hydroxide (B78521). prepchem.com This process typically results in a high yield of the desired product. prepchem.com For instance, one documented synthesis reported a 98% yield of this compound as orange crystals. prepchem.com

Another variation of the Vilsmeier-Haack approach involves a one-pot synthesis where 2,5-dimethyl-aniline is used as the starting material. google.com In this method, the Vilsmeier reagent is prepared and then reacted with the aniline (B41778) derivative. The reaction is heated for several hours, and upon workup with a saturated sodium carbonate solution, it yields 6-methyl-1H-indole-3-carbaldehyde with a reported yield of 89%. google.com This one-pot method is advantageous as it simplifies the process by reducing the need for intermediate separation and purification, making it suitable for both laboratory-scale and industrial production. google.com

The Vilsmeier-Haack reaction is not only a formylating agent but has also been utilized for various other chemical transformations. ijpcbs.com However, its primary and most well-documented application remains the introduction of a formyl group onto activated aromatic systems. ijpcbs.com

Table 1: Vilsmeier-Haack Synthesis of this compound and its Analogs

Starting MaterialReagentsProductYield (%)Melting Point (°C)Reference
6-methylindolePOCl₃, DMF, KOH6-Methyl-indole-3-carboxaldehyde98183-186 prepchem.com
2,5-dimethyl-anilineVilsmeier reagent, Na₂CO₃6-methyl-1H-indole-3-carbaldehyde89190-191 google.com
2,3,5-trimethyl-anilineVilsmeier reagent, Na₂CO₃4,6-dimethyl-1H-indole-3-carbaldehyde85- google.com
5-chloro-2-methyl-anilineVilsmeier reagent, Na₂CO₃6-chloro-1H-indole-3-carbaldehyde91210 google.com

This table is based on data from the provided text and may not be exhaustive.

Catalytic Approaches for the Synthesis of this compound and its Derivatives

Modern synthetic chemistry has increasingly focused on the development of catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of indole-3-carboxaldehydes has benefited significantly from these advancements.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. youtube.comdoabooks.org While direct metal-catalyzed formylation of 6-methylindole is less common, related methodologies for the synthesis of functionalized indole-3-carboxaldehydes have been developed. For instance, rhodium-catalyzed reactions have been employed in the synthesis of substituted 3-indolylimines, which can then be hydrolyzed to the corresponding indole-3-carboxaldehydes. nih.gov One such method involves the Rh(II)-catalyzed denitrogenative annulation of N-sulfonyl-1,2,3-triazoles with N-propargylanilines to produce 3-indolylimines, which can be converted to indole-3-carboxaldehydes in a one-pot process. nih.gov

Furthermore, rhodium catalysis has been utilized in an aldehyde-directed oxidative [3 + 2] cascade annulation of indolecarbaldehydes with alkynes to construct cyclopenta[b]indol-1(4H)-ones. acs.org This highlights the utility of the aldehyde group in directing further functionalization of the indole ring system. acs.org

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and avoiding toxic metal residues. Recently, a catalytic version of the Vilsmeier-Haack reaction for the formylation of indoles has been developed using a P(III)/P(V)=O cycle. orgsyn.org This method allows for the synthesis of deuterated indole-3-carboxaldehydes when using deuterated DMF, showcasing its potential for isotopic labeling. orgsyn.org

Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of indole-3-carboxaldehyde (B46971) synthesis, this often involves the use of milder reagents, safer solvents, and more efficient catalytic systems. The use of water as a solvent and the development of reusable catalysts are key areas of research. For example, the synthesis of bis(indolyl)methanes, which involves the reaction of indoles with aldehydes, has been achieved using various green catalysts like molecular iodine and iron(III) chloride-based ionic liquids. beilstein-journals.org While not directly a synthesis of this compound itself, these methods demonstrate the trend towards more sustainable approaches in indole chemistry.

Multicomponent Reactions Incorporating this compound Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. acs.orgnih.gov Indoles are excellent substrates for MCRs. acs.org

While this compound itself can be a reactant in MCRs, its precursors, such as 2-methylindole (B41428), are also frequently used. For instance, copper-catalyzed three- or four-component reactions of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles have been developed to synthesize diverse spirotetrahydrocarbazoles. nih.gov In the absence of a dienophile, the reaction between an aromatic aldehyde and two molecules of 2-methylindole can lead to the formation of 3,3'-(arylmethylene)bis(2-methylindoles). nih.gov

Derivatization and Functionalization Strategies of this compound

The strategic modification of this compound, a key heterocyclic building block, is pivotal for the synthesis of a diverse array of bioactive molecules and functional materials. The presence of the aldehyde group at the 3-position of the indole nucleus provides a versatile handle for a multitude of chemical transformations. These modifications allow for the introduction of various functional groups and the construction of more complex molecular architectures.

Aldehyde Group Functionalization

The aldehyde moiety in this compound is the primary site for a range of functionalization reactions. These transformations are crucial for extending the molecular framework and for creating new compounds with tailored electronic and steric properties. The reactivity of the aldehyde group can be harnessed through condensation, reduction, and oxidation reactions, each providing a distinct pathway to novel derivatives.

Condensation Reactions of the Carboxaldehyde Moiety

Condensation reactions involving the aldehyde group of indole-3-carboxaldehydes are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are widely employed to construct a variety of heterocyclic and acyclic compounds.

Schiff Base Formation from Indole-3-carboxaldehydes

The reaction of indole-3-carboxaldehydes with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically catalyzed by an acid or base and involves the formation of a carbinolamine intermediate, followed by dehydration to yield the final C=N double bond. ejpmr.com Schiff bases derived from indole-3-carboxaldehydes are of significant interest due to their prevalence in biologically active compounds and their utility as ligands in coordination chemistry. nih.govijpbs.com

For instance, novel heterocyclic Schiff bases have been synthesized through the condensation of indole-3-carboxaldehyde with various L-amino acids and aminophenols. nih.govscispace.com These reactions highlight the versatility of the indole-3-carboxaldehyde scaffold in generating diverse molecular structures. The general reaction involves refluxing the indole-3-carboxaldehyde with a primary amine in a suitable solvent like ethanol. ijpbs.com

Below is a table showcasing examples of Schiff bases synthesized from indole-3-carboxaldehydes and various amines.

Indole-3-carboxaldehyde ReactantAmine ReactantResulting Schiff Base Product
Indole-3-carboxaldehydeL-Histidine(S)-2-(((1H-indol-3-yl)methyl)amino)-3-(1H-imidazol-5-yl)propanoic acid
Indole-3-carboxaldehydeL-Glutamic acid(S)-2-(((1H-indol-3-yl)methyl)amino)pentanedioic acid
Indole-3-carboxaldehydeL-Aspartic acid(S)-2-(((1H-indol-3-yl)methyl)amino)succinic acid
Indole-3-carboxaldehyde1,4-DiaminobutaneN,N'-bis((1H-indol-3-yl)methylene)butane-1,4-diamine
Claisen-Schmidt Condensations with Indole-3-carboxaldehydes

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound, this reaction is utilized to synthesize indolyl chalcones, which are precursors to various flavonoids and other biologically important molecules. The reaction involves the condensation of the indole aldehyde with an acetophenone (B1666503) derivative in the presence of a base, such as sodium hydroxide. wikipedia.org

An eco-friendly, one-step mechanochemical synthesis of indole hybrid chalcones has been achieved via the Claisen-Schmidt condensation of 1-methylindole-3-carboxaldehyde with various substituted acetophenones using liquid-assisted grinding in a high-energy ball mill. researchgate.net This method offers advantages such as the use of minimal organic solvent. researchgate.net The reactivity in these condensations can be influenced by the electronic nature of the substituents on the acetophenone, with electron-withdrawing groups generally enhancing the reaction rate. researchgate.net

The following table presents examples of chalcone (B49325) derivatives synthesized via Claisen-Schmidt condensation.

Indole-3-carboxaldehyde ReactantAcetophenone ReactantResulting Chalcone Product
1-Methylindole-3-carboxaldehydeAcetophenone(E)-1-phenyl-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one
1-Methylindole-3-carboxaldehyde4'-Bromoacetophenone(E)-1-(4-bromophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one
1-Methylindole-3-carboxaldehyde4'-Fluoroacetophenone(E)-1-(4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one
BenzaldehydeCyclohexanone2,6-Dibenzylidenecyclohexanone
Knoevenagel Condensation and Related Reactions of Indole-3-carboxaldehydes

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. nih.gov This reaction is a powerful tool for C-C bond formation and is used to synthesize a variety of substituted alkenes. When applied to indole-3-carboxaldehydes, the Knoevenagel condensation provides access to a wide range of functionalized indole derivatives. acgpubs.org

For example, the reaction of indole-3-carboxaldehyde with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base yields the corresponding condensation products. acgpubs.org These products can then be further modified, for instance, by N-acetylation. acgpubs.org The reaction conditions can be tuned to favor the formation of specific products. nih.gov

A selection of compounds synthesized through Knoevenagel condensation is detailed in the table below.

Indole-3-carboxaldehyde ReactantActive Methylene CompoundResulting Condensation Product
Indole-3-carboxaldehydeMalononitrile2-((1H-indol-3-yl)methylene)malononitrile
Indole-3-carboxaldehydeEthyl cyanoacetateEthyl 2-cyano-3-(1H-indol-3-yl)acrylate
1-Methylindole-3-carboxaldehydeThiophene-3-acetonitrile(Z)-3-(1-methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile
2-(1-Phenylvinyl)benzaldehydeDimethyl malonateDimethyl 2-((2-(1-phenylvinyl)phenyl)methylene)malonate
Reduction and Oxidation Reactions of the Aldehyde Group

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing further avenues for derivatization.

The reduction of the aldehyde to an alcohol, (6-methyl-1H-indol-3-yl)methanol, can be achieved using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reactions are typically carried out in alcoholic solvents or ethers.

Conversely, the oxidation of the aldehyde group to a carboxylic acid, 6-methyl-1H-indole-3-carboxylic acid, can be accomplished using various oxidizing agents. Aldehyde oxidases are enzymes capable of converting aldehydes into their corresponding carboxylic acids. nih.gov In a laboratory setting, reagents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder oxidants like silver oxide (Ag2O) can be employed. It has been noted that in some biological systems, indole-3-carboxaldehyde can be oxidized to indole-3-carboxylic acid. nih.govmedchemexpress.com Furthermore, the oxidation of 1-methylindole-3-acetaldehyde by horseradish peroxidase at an acidic pH has been shown to yield 1-methylindole-3-carboxaldehyde as the major product. dtic.mil

Oximation and Hydrazone Formation from Indole-3-carboxaldehydes

The aldehyde group at the C3 position of indole-3-carboxaldehydes is readily transformed into other functional groups, including oximes and hydrazones. These reactions are fundamental in synthetic chemistry for creating new carbon-nitrogen bonds and for the synthesis of more complex molecules.

Oximation, the reaction of an aldehyde with hydroxylamine (B1172632), produces an oxime. This transformation is significant as oximes are key intermediates in the synthesis of various nitrogen-containing compounds. For instance, N-substituted indole-3-carboxaldehyde oximes can be synthesized from the corresponding aldehydes through a Schiff base formation reaction with hydroxylamine hydrochloride. mdpi.com The reaction conditions can influence the isomeric outcome, yielding either syn or anti isomers. mdpi.com Mechanochemical approaches, using high-energy ball milling, have been developed as a solvent-free and safer alternative to traditional solution-phase oximation reactions, which can carry risks, especially when using hydroxylamine hydrochloride in aqueous solutions. mdpi.com In one study, various N-substituted indole-3-carboxaldehyde oximes were prepared from their corresponding aldehydes by reacting them with hydroxylamine hydrochloride and a base like sodium hydroxide or sodium carbonate in a mechanochemical process, achieving almost complete conversion. mdpi.com

Hydrazone formation involves the reaction of an aldehyde with a hydrazine (B178648) derivative. Similar to oximation, this reaction proceeds through the formation of an imine-type linkage. nih.govkhanacademy.org The general mechanism for both oxime and hydrazone formation involves the nucleophilic attack of the nitrogen atom of the hydroxylamine or hydrazine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, which is typically the rate-determining step and can be catalyzed by acid. nih.gov The formation of oximes and hydrazones is a widely used bioconjugation strategy due to the low abundance of aldehydes and ketones in biological systems. nih.govnih.gov

ReactantReagentProductReaction Type
Indole-3-carboxaldehydeHydroxylamine (NH₂OH)Indole-3-carboxaldehyde oximeOximation
Indole-3-carboxaldehydeHydrazine (H₂NNH₂)Indole-3-carboxaldehyde hydrazoneHydrazone Formation

Indole Ring Functionalization

Beyond the reactivity of the C3-aldehyde group, the indole nucleus of this compound can undergo various functionalization reactions. Regioselective C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the indole core, avoiding the need for pre-functionalized substrates. nih.govnih.gov

Regioselective C-H Functionalization of Indole Nucleus in Indole-3-carboxaldehydes

The presence of multiple C-H bonds on the indole ring presents a challenge for site selectivity. nih.gov The aldehyde group at the C3 position can act as a directing group, influencing the position of further substitution. nih.govacs.orgmdpi.com

While the C3 position is often the most reactive site in indoles, strategies have been developed for functionalization at the C2 position of indole-3-carboxaldehydes. Rhodium(III)-catalyzed C2-selective carbenoid insertion has been demonstrated for the synthesis of 2-acetate (B119210) substituted indoles. rsc.org Another approach involves the use of an iridium(III)/silver(I) catalyst system with 3-carboxamide indoles to achieve C2-alkylation. nih.gov In some cases, functionalization at C2 can be achieved indirectly. For example, the palladium(II)-catalyzed functionalization of indole-3-carboxylic acid with aryl iodides can lead to C2-arylated indoles through a decarboxylation/arylation sequence. nih.govacs.org

The C4 position of the indole ring can be functionalized using the C3-aldehyde as a directing group. Palladium(II)-catalyzed C-H arylation of free (NH) 1H-indole-3-carbaldehydes with aryl iodides has been shown to be selective for the C4 position. nih.govacs.org This method utilizes a catalyst system of Pd(OAc)₂ with AgOAc as an oxidant and TFA as an additive. nih.gov The reaction is sensitive to steric hindrance, as substitutions at the C5-position can inhibit the reaction. acs.org Ruthenium-catalyzed C4-alkenylation of 1-benzyl-1H-indole-3-carbaldehyde with methyl acrylate (B77674) has also been reported, proceeding through a six-membered transition state. mdpi.com

ReactionCatalyst SystemPosition Functionalized
C-H ArylationPd(OAc)₂ / AgOAc / TFAC4
C-H Alkenylation[Ru(p-cymene)Cl₂]₂ / Ag salt / Cu(OAc)₂·H₂OC4

Functionalization at the C5, C6, and C7 positions of the indole nucleus is generally more challenging due to the lower reactivity of these sites compared to the pyrrole (B145914) ring. nih.gov However, directing group strategies have enabled such transformations. nih.gov For instance, the installation of a directing group on the indole nitrogen can facilitate arylation at the C7 and C6 positions using palladium and copper catalysts, respectively. nih.gov A rhodium(III)/copper(II)-catalyzed direct C7-alkenylation of 2-acetate substituted indoles has also been demonstrated. rsc.org The electronic properties of substituents on the indole ring can significantly influence the reactivity and yield of these functionalization reactions. acs.org For 1-methyl-1H-indole-3-carbaldehyde derivatives, electron-donating groups at the C4 position generally lead to higher yields in cyclization reactions compared to when these groups are at the C5, C6, or C7 positions. acs.org

Halogenation of Indole-3-carboxaldehydes

The halogenation of the indole nucleus is a fundamental electrophilic aromatic substitution reaction. The regioselectivity of this reaction is highly dependent on the substitution pattern of the indole ring. For unsubstituted indoles, the C3 position is the most electron-rich and nucleophilic, making it the primary site of electrophilic attack. nih.govfrontiersin.org However, in the case of indole-3-carboxaldehydes, the C3 position is already functionalized. The aldehyde group is an electron-withdrawing group, which deactivates the pyrrole ring towards further electrophilic substitution.

Consequently, halogenation of indole-3-carboxaldehydes typically occurs on the benzene (B151609) ring. The position of halogenation (C4, C5, C6, or C7) is influenced by the directing effects of both the C3-aldehyde group and any other substituents on the benzene ring, as well as the reaction conditions and the nature of the halogenating agent. For this compound, the existing methyl group at the C6 position, an ortho-, para-directing group, and the meta-directing aldehyde group at C3 will influence the position of incoming electrophiles.

Enzymatic halogenation offers an alternative to traditional chemical methods, often providing high regioselectivity under mild conditions. nih.govfrontiersin.org For instance, flavin-dependent halogenases have been used for the specific halogenation of indole derivatives. researchgate.net While most studies focus on C3-halogenation of unsubstituted indoles, these enzymatic systems could potentially be engineered to target specific positions on the benzene ring of substituted indoles like this compound.

Research on the halogenation of 2-(trifluoromethyl)-indoles has shown that direct halogenation with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine proceeds readily at the C3 position. mdpi.com When this position is blocked, as in indole-3-carboxaldehydes, substitution on the benzene ring is the expected outcome. The formation of compounds like 6-bromoindole-3-carboxaldehyde (B99375) demonstrates that halogenation on the carbocyclic ring is a viable synthetic route. nih.gov

Table 1: Regioselectivity in the Halogenation of Indole Derivatives
Indole SubstrateHalogenating AgentPrimary Position of HalogenationReference
IndoleNBS, NCS, I₂C3 frontiersin.org
2-(Trifluoromethyl)-1H-indoleNCS, NBS, I₂C3 mdpi.com
Indole-3-carboxaldehydeN/A (General Principle)Benzene Ring (e.g., C5, C6) nih.gov
5-MethylindoleRebH (enzyme)C3 frontiersin.org

Reaction Mechanisms in the Synthesis and Derivatization of this compound

Understanding the mechanistic underpinnings of reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways.

Mechanistic Pathways of Key Coupling Reactions

The aldehyde functionality of this compound makes it an ideal substrate for various coupling reactions. One of the most significant is the Aldehyde-Alkyne-Amine (A3) coupling, a multicomponent reaction that provides a direct route to propargylamines. wikipedia.orgmdpi.com

The generally accepted mechanism for the metal-catalyzed A3 coupling involves two key steps: wikipedia.orgnih.gov

Imine Formation: The aldehyde (e.g., this compound) reacts with the amine to form an iminium ion intermediate, which is in equilibrium with the corresponding imine.

Nucleophilic Addition: Simultaneously, the terminal alkyne reacts with the metal catalyst (typically copper, silver, or gold) to form a metal acetylide. mdpi.com This acetylide then acts as a nucleophile, attacking the electrophilic iminium ion to form the final propargylamine (B41283) product.

Another important class of reactions involves rhodium-catalyzed annulations. For example, a [3+2] cascade annulation of indolecarbaldehydes with alkynes has been developed. acs.org The mechanism is proposed to proceed via an aldehyde-directed C2-H activation of the indole ring, followed by alkyne insertion and cyclization to form polycyclic indole derivatives. acs.org

Detailed Analysis of Electrophilic Aromatic Substitution in Indole-3-carboxaldehydes

The indole ring is an electron-rich aromatic system. The lone pair of electrons on the nitrogen atom participates in the π-system, increasing the electron density of the pyrrole ring, particularly at the C3 position. quora.com This makes C3 the most favorable site for electrophilic attack.

The synthesis of indole-3-carboxaldehydes itself is a classic example of this reactivity, often achieved through the Vilsmeier-Haack reaction. wikipedia.orgchemistrysteps.com In this reaction, a Vilsmeier reagent (a chloroiminium ion, e.g., [ClCH=N(CH₃)₂]⁺) is generated from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). youtube.com This electrophile is then attacked by the nucleophilic C3 position of the indole. Subsequent hydrolysis of the resulting iminium salt yields the C3-aldehyde. youtube.comorgsyn.org

Once the C3-aldehyde is installed, it significantly alters the reactivity of the indole ring for subsequent electrophilic substitutions. The aldehyde group is strongly deactivating due to its electron-withdrawing nature, making further electrophilic attack on the pyrrole ring less favorable. However, it can also act as a directing group in metal-catalyzed C-H functionalization reactions. For instance, palladium-catalyzed C-H arylation of 1H-indole-3-carbaldehydes has been shown to occur selectively at the C4 position, demonstrating a directing effect of the C3-carbonyl group under specific catalytic conditions. acs.org In the absence of such catalytic direction, substitution on the electron-rich benzene ring, influenced by the C6-methyl group, is the more likely outcome.

Catalytic Cycle Elucidation in Metal-Mediated Transformations

Metal-catalyzed reactions are indispensable for the functionalization of indole scaffolds. A plausible catalytic cycle for the rhodium-catalyzed oxidative [3+2] annulation of an indole-3-carboxaldehyde with an alkyne illustrates the intricate steps involved. acs.org

The proposed cycle begins with the oxidation of a Rh(I) precursor to the catalytically active Rh(III) species. The key steps are as follows:

C-H Activation: The aldehyde group on the indole directs the Rh(III) catalyst to the C2 position, leading to a reversible ortho-C–H bond activation and the formation of a five-membered rhodacycle intermediate.

Alkyne Insertion: The coordinated alkyne then inserts into the Rh-C bond (migratory insertion).

Cyclization: An electrophilic cyclization occurs, forming a new carbocyclic ring.

β-Hydride Elimination: This step releases the annulated product.

Reductive Elimination & Catalyst Regeneration: The resulting rhodium hydride species undergoes reductive elimination. The Rh(I) catalyst is then re-oxidized to Rh(III) by a co-oxidant (such as a copper salt and air), completing the catalytic cycle and allowing the reaction to proceed. acs.orgresearchgate.net

Table 2: Key Intermediates in a Proposed Rh-Catalyzed Annulation Cycle
StepIntermediate TypeDescriptionReference
1Active CatalystRh(III) species acs.org
2RhodacycleFive-membered intermediate from C-H activation acs.org
3Alkyne Insertion ProductSeven-membered rhodacycle intermediate acs.org
4Rhodium HydrideSpecies formed after β-hydride elimination acs.org

Solvent Effects and Reaction Kinetics in this compound Chemistry

The choice of solvent can have a profound impact on the rate, yield, and selectivity of chemical reactions. In the chemistry of this compound, solvent polarity, coordinating ability, and proticity are all important factors.

In the rhodium-catalyzed [3+2] annulation of indolecarbaldehydes, a screen of solvents revealed that polar aprotic solvents like dioxane are effective for the transformation. acs.org The efficiency of the reaction is also highly dependent on the presence of additives and co-oxidants, which points to a complex reaction kinetic profile. For example, the use of a dual oxidant system (CuF₂·2H₂O and air) was found to be critical for catalyst turnover and achieving high yields. acs.org

The kinetics of reactions involving indole derivatives are also influenced by steric and electronic factors. rsc.org For this compound, the electron-donating methyl group at C6 would slightly activate the benzene ring towards electrophilic attack, while the electron-withdrawing aldehyde at C3 deactivates the pyrrole ring. The interplay of these electronic effects, combined with the steric bulk of the substituents, will govern the rate of reaction at different positions on the molecule. Studies on related systems have shown that electron-withdrawing groups on the indole nucleus can enhance reactivity in certain coupling reactions, whereas steric hindrance can slow them down. rsc.org

Stereochemical Aspects of this compound Transformations

When transformations of this compound create new chiral centers, controlling the stereochemical outcome is a significant synthetic challenge. The development of asymmetric catalysis has provided powerful tools to address this.

In the context of the A3 coupling, the product propargylamine contains a stereocenter. Enantioselective versions of the A3 coupling have been successfully developed using chiral ligands in conjunction with metal catalysts. mdpi.comnih.gov For example, copper(I) catalysts combined with chiral BOX or PyBox ligands can induce high levels of enantioselectivity in the addition of the metal acetylide to the imine intermediate. nih.gov If this compound were used as the aldehyde component in such a reaction, a chiral propargylamine bearing the 6-methylindole moiety could be synthesized with high enantiopurity.

Similarly, rhodium-catalyzed annulation reactions can be rendered asymmetric. The [3+2] cyclopentannulation of indoles with vinylcarbenoids has been achieved with high enantioselectivity using chiral dirhodium catalysts, such as Rh₂(S-DOSP)₄. nih.gov These reactions proceed through zwitterionic intermediates, and the chiral environment provided by the catalyst directs the approach of the reactants to favor the formation of one enantiomer over the other. Applying such a strategy to a derivative of this compound could allow for the stereocontrolled construction of complex, chiral polycyclic indole systems.

Table of Compounds

Compound NameCAS NumberMolecular Formula
This compound4771-49-7C₁₀H₉NO
Indole120-72-9C₈H₇N
Indole-3-carboxaldehyde487-89-8C₉H₇NO
6-Bromoindole-3-carboxaldehyde17826-04-9C₉H₆BrNO
2-(Trifluoromethyl)-1H-indole19875-61-3C₉H₆F₃N
N-Chlorosuccinimide (NCS)128-09-6C₄H₄ClNO₂
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂
Dimethylformamide (DMF)68-12-2C₃H₇NO
Phosphorus oxychloride (POCl₃)10025-87-3Cl₃OP
Copper(II) fluoride (B91410) dihydrate (CuF₂·2H₂O)13454-85-8CuF₂H₄O₂

Isomerization Studies of Oxime Derivatives

Oximes, formed by the reaction of an aldehyde with hydroxylamine, are crucial intermediates in organic synthesis. They can exist as two geometric isomers, syn and anti (also referred to as Z and E), based on the spatial arrangement of the hydroxyl group relative to the rest of the molecule. The study of this isomerization is important for controlling the stereochemical outcome of subsequent reactions.

Research into the oxime derivatives of N-substituted indole-3-carboxaldehydes, which are close structural analogues of this compound, provides significant insight into this phenomenon. A study involving the mechanochemical (solvent-free) synthesis of N-substituted indole-3-carboxaldehyde oximes revealed that products with electron-donating groups, such as a methyl group, undergo isomerization from the anti to the syn isomer, particularly under acidic conditions. mdpi.comsigmaaldrich.com

For instance, the oximation of 1-methylindole-3-carboxaldehyde, an analogue of the title compound, was studied in detail. mdpi.com The reaction was performed using hydroxylamine hydrochloride and a base (either sodium hydroxide or sodium carbonate) under solvent-free milling conditions. mdpi.comsigmaaldrich.com The ratio of the resulting syn and anti oxime isomers was found to be dependent on the base used and the storage time after the reaction.

When sodium hydroxide was used as the base, the syn isomer of 1-methylindole-3-carboxaldehyde oxime was the major product (53%) immediately after the reaction. mdpi.com Upon storage, its proportion increased to 74% after more than ten days, indicating a gradual isomerization to the thermodynamically more stable isomer under these conditions. mdpi.com In contrast, when the weaker base sodium carbonate was used, the anti isomer was the predominant product (67%), and this ratio did not change significantly during storage. mdpi.com The structures of the syn and anti isomers were confirmed using NMR data. mdpi.comsigmaaldrich.com These findings highlight how reaction and storage conditions can be manipulated to favor a desired geometric isomer in oximes derived from methyl-substituted indole-3-carboxaldehydes.

Table 1: Isomer Ratios of 1-Methylindole-3-carboxaldehyde Oxime Under Different Mechanochemical Conditions

Base Used Initial anti:syn Ratio anti:syn Ratio After 10+ Days of Storage Predominant Isomer
Sodium Hydroxide (NaOH) 47:53 26:74 syn
Sodium Carbonate (Na₂CO₃) 67:33 67:33 anti

Data sourced from a study on N-substituted indole-3-carboxaldehyde oximes. mdpi.com

Chiral Synthesis of Related Indole-3-carboxaldehyde Analogues

The development of methods for the synthesis of chiral molecules is a major focus of modern organic chemistry, driven by the need for enantiomerically pure compounds in pharmacology and materials science. While direct chiral synthesis of this compound is not widely documented, several strategies have been employed for the asymmetric synthesis of its analogues, introducing chirality into the indole framework.

One established method involves the condensation of indole-3-carboxaldehyde with chiral molecules, such as L-amino acids, to form chiral Schiff base analogues. nih.gov For example, novel heterocyclic Schiff bases have been synthesized through the reaction of indole-3-carboxaldehyde with L-histidine, L-glutamic acid, L-aspartic acid, L-leucine, and L-valine. nih.gov This approach effectively transfers the chirality of the amino acid to the resulting indole derivative, creating a new chiral compound. These derivatives have been characterized by various spectroscopic methods, including IR, MS, and ¹H NMR. nih.gov

More advanced strategies involve organocatalytic asymmetric cycloadditions, which have emerged as powerful tools for constructing chiral six-membered heterocyclic compounds. rsc.org These methods use small chiral organic molecules as catalysts to control the stereochemical outcome of reactions. Asymmetric [3+3] cycloadditions, in particular, represent an efficient pathway to chiral (hetero)cyclic structures from various building blocks, a strategy applicable to indole aldehyde derivatives for creating complex, chiral analogues. rsc.org

Furthermore, transition metal-catalyzed reactions have been developed to synthesize complex polycyclic indole derivatives. A rhodium-catalyzed aldehyde-directed oxidative [3+2] cascade annulation between indolecarbaldehydes and alkynes produces cyclopenta[b]indol-1(4H)-one derivatives. acs.org While this specific protocol was not reported as an asymmetric synthesis, the principle of using the inherent aldehyde group to direct C-H activation and subsequent annulation represents a modern approach to building molecular complexity. Such frameworks can be precursors to chiral spirooxindoles and other structurally diverse analogues. acs.org

Table 2: Examples of Strategies for Synthesizing Chiral or Complex Indole-3-carboxaldehyde Analogues

Strategy Reactants Product Type Chirality Source
Schiff Base Formation Indole-3-carboxaldehyde, L-Amino Acids (e.g., L-Histidine, L-Leucine) Chiral Schiff Bases Chiral L-Amino Acid
Organocatalytic Cycloaddition Indole-based building blocks Chiral Six-membered Heterocycles Chiral Organocatalyst

Spectroscopic and Computational Characterization of 6 Methylindole 3 Carboxaldehyde

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides a detailed picture of the molecular vibrations and is a powerful tool for the structural elucidation of compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy of 6-Methylindole-3-carboxaldehyde

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibration of the indole (B1671886) ring typically appears as a sharp band in the region of 3400-3300 cm⁻¹. The aldehydic C-H stretching is expected to be observed as a medium intensity band around 2850-2750 cm⁻¹. The strong absorption band corresponding to the C=O stretching of the carboxaldehyde group is a prominent feature and is generally found in the range of 1680-1660 cm⁻¹.

The aromatic C=C stretching vibrations of the indole ring give rise to multiple bands in the 1600-1450 cm⁻¹ region. The in-plane bending vibrations of the N-H group and C-H groups, as well as the C-N stretching vibrations, contribute to the fingerprint region of the spectrum, typically between 1400 cm⁻¹ and 1000 cm⁻¹. The out-of-plane bending vibrations of the C-H bonds of the benzene (B151609) and pyrrole (B145914) rings are expected in the region below 1000 cm⁻¹. The presence of the methyl group will introduce characteristic C-H stretching and bending vibrations.

Correlation of Experimental and Calculated Vibrational Modes

To gain a deeper understanding of the vibrational modes, experimental FT-IR and Raman spectra are often correlated with theoretical calculations based on Density Functional Theory (DFT). researchgate.netnih.gov Computational methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to calculate the optimized geometry and vibrational frequencies of this compound. researchgate.netresearchgate.net

The calculated vibrational frequencies are often scaled to account for the approximations in the theoretical methods and to improve the agreement with experimental data. nih.gov This correlation allows for a more precise assignment of the observed spectral bands to specific vibrational modes of the molecule. For instance, a detailed potential energy distribution (PED) analysis can be performed to determine the contribution of different internal coordinates to each normal mode, providing a definitive assignment for each observed peak in the FT-IR and Raman spectra. Such studies have been conducted for related indole derivatives, providing a framework for the analysis of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Characterization of this compound and its Derivatives

The ¹H NMR spectrum of this compound provides valuable information about the protons in the molecule. A patent for the synthesis of 6-methyl-1H-indole-3-carbaldehyde reports the following ¹H NMR data in DMSO-d₆: a broad singlet at 12.38 ppm (1H, NH), a singlet at 9.98 ppm (1H, CHO), a doublet at 8.32 ppm (1H), a doublet at 7.77 ppm (1H), a doublet at 7.63 ppm (1H), a double doublet at 7.45 ppm (1H), and a singlet at 2.35 ppm (3H, CH₃). rsc.org

For comparison, the ¹H NMR spectrum of a related derivative, 1-ethyl-6-methyl-1H-indole-3-carbaldehyde, in CDCl₃ shows a singlet for the aldehydic proton at 9.96 ppm, signals for the aromatic protons, a quartet for the N-ethyl group's CH₂ at 4.20 ppm, a singlet for the methyl group at 2.51 ppm, and a triplet for the N-ethyl group's CH₃ at 1.54 ppm. tetratek.com.tr

Table 1: ¹H NMR Data for this compound and a Derivative

CompoundSolventChemical Shift (ppm) and MultiplicityAssignment
6-Methyl-1H-indole-3-carboxaldehyde rsc.orgDMSO-d₆12.38 (br s)NH
9.98 (s)CHO
8.32 (d)Aromatic H
7.77 (d)Aromatic H
7.63 (d)Aromatic H
7.45 (dd)Aromatic H
2.35 (s)CH₃
1-Ethyl-6-methyl-1H-indole-3-carbaldehyde tetratek.com.trCDCl₃9.96 (s)CHO
8.17 (d, J = 8.0 Hz)Aromatic H
7.68 (s)Aromatic H
7.18 (s)Aromatic H
7.15 (d, J = 8.2 Hz)Aromatic H
4.20 (q, J = 7.3 Hz)N-CH₂
2.51 (s)6-CH₃
1.54 (t, J = 7.3 Hz)N-CH₂-CH₃

¹³C NMR Spectroscopic Characterization of this compound and its Derivatives

For 1-ethyl-6-methyl-1H-indole-3-carbaldehyde in CDCl₃, the aldehydic carbon (C=O) resonates at approximately 184.40 ppm. The aromatic carbons of the indole ring appear in the range of 137.43 to 109.91 ppm. The carbons of the N-ethyl group appear at 41.78 ppm (CH₂) and 15.09 ppm (CH₃), and the 6-methyl carbon resonates at 21.95 ppm. tetratek.com.tr Based on this, the ¹³C NMR spectrum of this compound is expected to show a signal for the aldehydic carbon in a similar downfield region, along with signals for the nine other distinct carbon atoms of the indole and methyl groups.

Table 2: ¹³C NMR Data for 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde tetratek.com.tr

Chemical Shift (ppm)Assignment
184.40CHO
137.43C-7a
137.18C-2
133.97C-6
124.56C-3a
123.25C-4
121.77C-5
118.17C-3
109.91C-7
41.78N-CH₂
21.956-CH₃
15.09N-CH₂-CH₃

Quantum Chemical Computations

Density Functional Theory (DFT) Studies of this compound

Electronic Properties: HOMO-LUMO Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. irjweb.comschrodinger.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The difference between these energies, the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comschrodinger.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more polarizable and reactive species. irjweb.com

For the related compound 1-Methyl-indole-3-carboxaldehyde (MEICA), Density Functional Theory (DFT) calculations have been performed to determine these properties. bohrium.com Similarly, a comprehensive study on 4-nitro-1H-indole-carboxaldehyde (NICA) provides data that helps in understanding the electronic landscape of substituted indole-3-carboxaldehydes. nih.gov The energy gap is instrumental as it corresponds to the lowest energy electronic excitation possible within the molecule. schrodinger.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Related Indole Derivatives

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
1-Methyl-indole-3-carboxaldehyde (MEICA)DFTData not specifiedData not specifiedCalculated bohrium.com
4-nitro-1H-indole-carboxaldehyde (NICA)DFT/B3LYP/cc-pVTZData not specifiedData not specifiedCalculated nih.gov
2–(1H–indol–3–yl)–2–oxoacetic acidB3LYPData not specifiedData not specified4.1008 researchgate.net

Note: Specific energy values for HOMO and LUMO for MEICA and NICA were mentioned as calculated but not explicitly stated in the provided abstracts. The table reflects that these calculations were performed in the cited studies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is plotted over the electron density, with different colors representing varying potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas denote positive potential, indicating electron-poor regions prone to nucleophilic attack.

In studies of related indole aldehydes like MEICA and NICA, MEP analysis has been employed to identify these reactive zones. bohrium.comnih.gov For these molecules, the negative potential is generally localized around the electronegative oxygen and nitrogen atoms of the carboxaldehyde and indole groups, respectively. The positive potential is typically found around the hydrogen atoms, particularly the N-H proton of the indole ring (if unsubstituted) and the aldehydic proton. This distribution is crucial for understanding intermolecular interactions, including hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge delocalization within a molecule by examining interactions between filled donor NBOs and empty acceptor NBOs. This method quantifies the stabilization energy (E(2)) associated with these interactions, where a higher E(2) value indicates a more significant delocalization and a greater stabilization of the molecule.

For indole derivatives such as MEICA and NICA, NBO analysis reveals significant hyperconjugative interactions. bohrium.comnih.gov These interactions often involve the lone pair electrons (n) on the nitrogen and oxygen atoms delocalizing into the antibonding pi orbitals (π) of the aromatic system and the carbonyl group. For instance, in a study of 2–(1H–indol–3–yl)–2–oxoacetic acid, a strong stabilization energy of 54.01 kcal/mol was reported for the n(O) → π(C=O) interaction. researchgate.net Such delocalizations are key to the stability and electronic properties of the indole ring system. The analysis provides insights into intramolecular charge transfer and the resonance effects within the molecule. bohrium.com

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses of the electron density that provide a quantitative description of electron pairing and localization in a molecule. pku.edu.cn ELF maps reveal regions of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs. LOL provides a complementary view, with its contours highlighting areas where localized orbitals overlap. bohrium.com

These studies are effective for visualizing electron delocalization. bohrium.comnih.gov In computational analyses of MEICA and NICA, ELF and LOL color maps and contour maps were used to investigate the electronic environment. bohrium.comnih.gov Regions of high ELF/LOL values between atoms are indicative of covalent bonds, while areas of high localization around a single atom (not between atoms) signify lone pairs or core electrons. These visualizations provide a clear picture of the bonding and electronic structure, confirming the covalent nature of the bonds and the location of non-bonding electrons within the molecule.

Ab Initio Calculations for Electronic Structure and Reactivity Predictions

Ab initio and Density Functional Theory (DFT) calculations are powerful methods for predicting the electronic structure and reactivity of molecules from first principles, without reliance on empirical data. ru.nl These calculations have been successfully applied to various indole derivatives to determine optimized geometries, vibrational frequencies, and electronic properties. bohrium.comnih.gov

In a study of 6-methylindole (B1295342) (the parent structure of the target molecule), ab initio calculations were used to determine rotational constants and dipole moments for both the ground (S₀) and first excited (S₁) electronic states. ru.nlresearchgate.net The results indicated that the lowest excited singlet state has ¹Lₑ character, a finding supported by the calculated change in the permanent dipole moment upon electronic excitation. ru.nl For substituted indole-3-carboxaldehydes like NICA, DFT calculations with the B3LYP functional and cc-pVTZ basis set have been used to determine the optimized molecular structure and predict spectroscopic features. nih.gov These computational approaches are essential for corroborating experimental findings and providing a deeper understanding of the molecule's intrinsic properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are critical for exploring molecular conformations and dynamics, which are often difficult to characterize experimentally.

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The relative stability of these conformers is determined by calculating their potential energy. For a molecule like this compound, a key conformational question involves the orientation of the carboxaldehyde group relative to the indole ring.

Intermolecular Interactions and Hydrogen Bonding in Indole-3-carboxaldehyde (B46971) Systems

The arrangement of molecules in the solid state and their interactions in solution are fundamentally governed by intermolecular forces, with hydrogen bonding playing a particularly crucial role in the indole-3-carboxaldehyde series of compounds. The presence of a hydrogen bond donor (the indole N-H group) and a hydrogen bond acceptor (the carbonyl oxygen of the aldehyde group) within the same molecule allows for the formation of robust intermolecular hydrogen bonds.

In the parent compound, indole-3-carboxaldehyde, crystallographic studies have provided definitive evidence for the formation of intermolecular N–H⋯O hydrogen bonds. These interactions link the molecules together into one-dimensional chains in the crystal lattice. najah.eduresearchgate.net The geometry of these hydrogen bonds is a key factor in determining the packing of the molecules in the solid state. najah.edu The planarity of the indole ring system and the attached aldehyde group facilitates the formation of these well-defined hydrogen-bonded networks. researchgate.net

In solution, the potential for hydrogen bonding with solvent molecules exists. In protic solvents, the N-H and C=O groups of this compound can form hydrogen bonds with the solvent. In aprotic, non-polar solvents, self-association through N–H⋯O hydrogen bonding is more likely to occur, leading to the formation of dimeric or oligomeric species.

Computational studies on related indole derivatives have been employed to understand the nature and strength of these hydrogen bonds. mdpi.com These studies, often utilizing density functional theory (DFT), can provide insights into the energetics of hydrogen bond formation and the preferred geometric arrangements of the interacting molecules. For instance, in silico studies of N-substituted indole-3-carbaldehyde oxime derivatives have highlighted the importance of hydrogen bonding in their interaction with biological targets. mdpi.com

Table 1: Spectroscopic Data for this compound and Related Compounds

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spectrometry (m/z)
This compound No experimental data found.No experimental data found.Predicted [M+H]+: 160.07570, [M+Na]+: 182.05764, [M-H]-: 158.06114 uni.lu
1-Ethyl-6-methyl-1H-indole-3-carbaldehyde 9.96 (s, 1H), 8.17 (d, J=8.0 Hz, 1H), 7.68 (s, 1H), 7.18 (s, 1H), 7.15 (d, J=8.2 Hz, 1H), 4.20 (q, J=7.3 Hz, 2H), 2.51 (s, 3H), 1.54 (t, J=7.3 Hz, 3H) rsc.org184.40, 137.43, 137.18, 133.97, 124.56, 123.25, 121.77, 118.17, 109.91, 41.78, 21.95, 15.09 rsc.orgHRMS (ESI) [M+H]+: 188.1070 rsc.org
Indole-3-carboxaldehyde 10.08 (s, 1H), 8.79 (s, 1H), 8.40–8.27 (m, 1H), 7.86 (d, J=2.8 Hz, 1H), 7.49–7.42 (m, 1H), 7.39–7.29 (m, 2H) rsc.org185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 rsc.orgESI-MS [M+H]+: 146 rsc.org

Biological Activity and Pharmacological Relevance of 6 Methylindole 3 Carboxaldehyde

Enzyme Inhibition Studies

The ability of 6-Methylindole-3-carboxaldehyde and related indole (B1671886) compounds to inhibit specific enzymes has been a key area of research, revealing potential therapeutic applications.

While direct studies on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound are not prominently available in the current body of scientific literature, the broader class of indole derivatives has been investigated for this activity. For instance, certain 6-oxygenated β-carboline derivatives, which share a bicyclic core with indoles, have demonstrated inhibitory activity against both AChE and BChE. nih.gov Specifically, carbolinium salts derived from these compounds have shown potency comparable to established cholinesterase inhibitors like galantamine and rivastigmine. nih.gov This suggests that the indole scaffold, with appropriate substitutions, can interact with the active sites of these enzymes, which are critical for the regulation of the neurotransmitter acetylcholine.

A significant study has directly implicated this compound as a potent inhibitor of Glutathione (B108866) S-transferase (GST), a superfamily of enzymes crucial for cellular detoxification. nih.gov In this research, various indole-3-carboxaldehyde (B46971) derivatives were examined for their effects on GST activity. Among the tested compounds, this compound demonstrated the most significant inhibitory effect. nih.gov The study reported specific IC₅₀ and Kᵢ values, quantifying the compound's potency.

CompoundIC₅₀ (mM)Kᵢ (mM)
This compound 0.0420.018 ± 0.01
Other Indole Derivatives0.042 - 1.5700.018 ± 0.01 - 1.110 ± 0.15

Table 1: Inhibition of Glutathione S-transferase by this compound and other indole derivatives. nih.gov

These findings highlight the potential of this compound in modulating GST activity, which has implications for cancer therapy and overcoming drug resistance. nih.gov

The Src family of protein tyrosine kinases plays a critical role in cell proliferation, differentiation, and survival, and their overactivity is often associated with cancer. Research into the inhibition of Src kinase by indole derivatives has identified promising candidates. One study focused on the one-pot synthesis of 3-substituted indoles and evaluated their inhibitory effects on c-Src kinase. nih.gov While this study did not specifically test this compound, it demonstrated that certain indole derivatives, such as the unsubstituted phenyl and 3-nitrophenyl derivatives, exhibited inhibitory activity against c-Src kinase with IC₅₀ values in the micromolar range. nih.gov Another study on N-benzyl-indole-3-imine and amine derivatives revealed that 5-bromo substitution enhanced the potency against the pp60c-Src tyrosine kinase target. researchgate.net

Indole DerivativeTargetIC₅₀ (µM)
Unsubstituted Phenyl Derivative (4d)c-Src Kinase50.6
3-Nitrophenyl Derivative (4l)c-Src Kinase58.3

Table 2: Src Kinase inhibitory activity of selected 3-substituted indole derivatives. nih.gov

These results suggest that the indole-3-carboxaldehyde scaffold is a viable starting point for the development of Src kinase inhibitors.

The biological activity of indole-3-carboxaldehyde extends to other enzyme systems. For instance, indole-3-carboxaldehyde has been shown to inhibit the growth of the fungus Fusarium solani, a plant pathogen. mdpi.com The mechanism of this antifungal activity involves the disruption of the mitochondrial electron transport chain, specifically by suppressing the activity of complex I. This leads to an accumulation of reactive oxygen species (ROS) and ultimately, fungal cell death. mdpi.com The study determined the EC₅₀ value for the inhibition of F. solani growth to be 59.56 μg/mL. mdpi.com

Anticancer and Cytotoxic Activities

The potential of indole derivatives as anticancer agents has been extensively explored, with studies focusing on their ability to induce cell death in various cancer cell lines.

Furthermore, synthetic derivatives of methyl indole-3-carboxylate (B1236618) have been synthesized and evaluated for their cytotoxic activities against human leukemia (HL-60) and human prostate (DU145) cancer cells. researchgate.net Two compounds, 3-(3-Indolylmethyl)-7-azaindole and di-5-iodoindol-3-yl disulfide, emerged as promising anticancer agents. researchgate.net

Another study on 3-substituted indoles, synthesized through a one-pot reaction, showed that 4-methylphenyl and 4-methoxyphenyl (B3050149) indole derivatives inhibited the proliferation of human ovarian adenocarcinoma (SK-OV-3) and human colon carcinoma (HT-29) cells by 70-77% at a concentration of 50 µM. nih.gov

Indole DerivativeCancer Cell LineActivity
Indole-3-carbinol (B1674136) (I3C)Colorectal Cancer CellsDose-dependent decrease in viability, induction of apoptosis nih.gov
3-(3-Indolylmethyl)-7-azaindoleHuman Leukemia (HL-60), Human Prostate (DU145)Growth inhibition researchgate.net
Di-5-iodoindol-3-yl disulfideHuman Leukemia (HL-60), Human Prostate (DU145)Growth inhibition researchgate.net
4-Methylphenyl Indole DerivativeSK-OV-3, HT-2970-77% inhibition of proliferation at 50 µM nih.gov
4-Methoxyphenyl Indole DerivativeSK-OV-3, HT-2970-77% inhibition of proliferation at 50 µM nih.gov

Table 3: In Vitro Cytotoxicity of various indole derivatives against cancer cell lines.

These findings underscore the potential of the indole scaffold, including derivatives of indole-3-carboxaldehyde, in the development of novel anticancer therapeutics. nih.govresearchgate.net

Induction of Non-Apoptotic Cell Death Pathways, Including Methuosis

While direct evidence for this compound inducing methuosis is not prominent in the current literature, related indole compounds have been shown to influence non-apoptotic cell death pathways, such as necroptosis. Necroptosis is a form of regulated necrosis that is dependent on the kinase activity of Receptor-Interacting Protein Kinase 3 (RIPK3) and is executed by Mixed Lineage Kinase domain-Like protein (MLKL). researchgate.netnih.gov This pathway can be initiated by various stimuli, including the activation of Toll-like receptors (TLRs). nih.gov

Studies have shown that other indole derivatives, such as Indole-3-carbinol (I3C), can protect against ulcerative colitis by mitigating necroptosis and inflammation in intestinal epithelial cells. nih.gov I3C activates the aryl hydrocarbon receptor (AHR), which in turn inhibits the activation of RIPK1, a key upstream regulator of RIPK3 and the formation of the necrosome complex. nih.gov Similarly, Indole-3-carboxaldehyde (IAld), a gut microbiota metabolite, has been found to alleviate intestinal inflammation by inhibiting the NLRP3 inflammasome, a key component in inflammatory signaling that can be linked to cell death pathways. mdpi.com The activation of the NLRP3 inflammasome can be suppressed by AHR activation. mdpi.com These findings suggest that indole compounds can modulate inflammatory cell death pathways, although the specific role of the 6-methyl substituent in this context requires further investigation.

Impact on Cell Proliferation and Viability

The indole nucleus is a common feature in many anticancer agents, and derivatives of indole-3-carboxaldehyde have been evaluated for their effects on cell proliferation and viability. While specific data for this compound is not extensively detailed, studies on analogous compounds provide insight into the potential antiproliferative activities of this class of molecules.

For instance, a study on indole-6-carboxylate ester derivatives, which share the core indole structure, identified compounds with potent anti-proliferative activity against various cancer cell lines. nih.gov Two compounds, one targeting the Epidermal Growth Factor Receptor (EGFR) and another targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), were found to be effective cytotoxic agents that induced cell cycle arrest and apoptosis. nih.gov

Another study on a broader range of indole derivatives, including indole-3-carboxaldehyde (I3A), investigated their cytotoxic effects on several human cell lines. nih.gov The results showed that the impact on cell proliferation was highly dependent on the specific derivative and the cell line being tested. For example, I3A was found to increase the proliferation of T47D breast cancer cells, while another indole derivative, 3-methylindole (B30407) (3-MI), had a strong inhibitory effect on the proliferation of Caco-2 colorectal carcinoma cells. nih.gov This highlights the complex structure-activity relationships that govern the biological effects of indole compounds.

Table 1: Antiproliferative Activity of Selected Indole Derivatives

CompoundCell LineActivityIC50 (µM)Reference
Indole-3-carboxaldehyde (I3A)T47D (Breast Cancer)Increased proliferation- nih.gov
3-Methylindole (3-MI)Caco-2 (Colorectal Carcinoma)Decreased proliferationSignificant at 0.1 µM nih.gov
Indole-6-carboxylate derivative (4a)HepG2 (Liver Cancer)AntiproliferativeNot Specified nih.gov
Indole-6-carboxylate derivative (6c)HCT-116 (Colon Cancer)AntiproliferativeNot Specified nih.gov
N-substituted 1H-indole-2-carboxamide (12)K-562 (Leukemia)Antiproliferative0.33 nih.gov
N-substituted 1H-indole-2-carboxamide (14)K-562 (Leukemia)Antiproliferative0.61 nih.gov

Antimicrobial Properties

Antibacterial Activity of this compound Derivatives

The indole ring is a key component of many compounds with antibacterial properties. Derivatives of indole-3-carboxaldehyde have been synthesized and tested for their ability to inhibit the growth of various bacterial pathogens. One common modification is the formation of semicarbazones from the aldehyde group.

A study on indole-3-carbaldehyde semicarbazone derivatives showed that these compounds possess in vitro antibacterial activity, particularly against Gram-positive bacteria. sigmaaldrich.com For example, 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide and 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide exhibited inhibitory activity against Staphylococcus aureus and Bacillus subtilis. sigmaaldrich.comresearchgate.net Another study synthesized a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-ones starting from various indole-3-carboxaldehydes, including the 1-methyl derivative. nih.gov One of the synthesized compounds, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, demonstrated high activity against S. aureus, including a methicillin-resistant strain (MRSA). nih.gov

Table 2: Antibacterial Activity of Selected Indole-3-carboxaldehyde Derivatives

Derivative TypeCompoundBacteriumMIC (µg/mL)Reference
Semicarbazone2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus100 sigmaaldrich.comresearchgate.net
Semicarbazone2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideBacillus subtilis100 sigmaaldrich.comresearchgate.net
Semicarbazone2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus150 sigmaaldrich.comresearchgate.net
Semicarbazone2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideBacillus subtilis150 sigmaaldrich.comresearchgate.net
Quinazolinone2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)S. aureus ATCC 259233.90 nih.gov
Quinazolinone2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)S. aureus ATCC 43300 (MRSA)<1 nih.gov

Antifungal Activity, Including Inhibition of Plant Pathogens

Indole derivatives have also demonstrated significant antifungal properties, including activity against fungi that are pathogenic to plants. Indole-3-carboxaldehyde has been shown to be effective against Fusarium solani, a fungus that causes root rot in the medicinal herb Scutellaria baicalensis. mdpi.com The compound was found to have an EC50 value of 59.563 μg/mL against F. solani and worked by disrupting the mitochondrial antioxidant pathway, leading to an accumulation of reactive oxygen species and subsequent fungal cell death. mdpi.com

In another study, while indole-3-carbaldehyde itself did not show activity against the wheat powdery mildew pathogen Blumeria graminis, a related compound, indole-3-carboxylic acid, did. frontiersin.org Furthermore, a series of synthesized 3-indolyl-3-hydroxy oxindole (B195798) derivatives exhibited broad-spectrum antifungal activities against several plant pathogenic fungi, including Rhizoctonia solani, Pyricularia oryzae, and Botrytis cinerea. nih.gov One derivative, in particular, showed excellent activity against R. solani with an EC50 of 3.44 mg/L. nih.gov The phytoalexin brassinin, produced by Brassica species, is metabolized by the fungal pathogen Leptosphaeria maculans into indole-3-carboxaldehyde and indole-3-carboxylic acid. wikipedia.org

Table 3: Antifungal Activity of Indole Derivatives Against Plant Pathogens

Compound/DerivativePathogenActivityEC50/MICReference
Indole-3-carboxaldehydeFusarium solaniAntifungal59.563 µg/mL (EC50) mdpi.com
3-Indolyl-3-hydroxy oxindole derivative (3u)Rhizoctonia solaniAntifungal3.44 mg/L (EC50) nih.gov
3-Indolyl-3-hydroxy oxindole derivative (3v)Pyricularia oryzaeAntifungal14.72 mg/L (EC50) nih.gov
3-Indolyl-3-hydroxy oxindole derivative (3u)Botrytis cinereaAntifungal11.89 mg/L (EC50) nih.gov
Indole-3-carbaldehydeBlumeria graminisNo activity- frontiersin.org

Antiviral Efficacy of Indole-3-carboxaldehyde Analogues

The indole scaffold is present in several antiviral compounds, and research has explored the potential of indole-3-carboxaldehyde analogues as antiviral agents. nih.gov A notable recent example is the investigation of indole derivatives against SARS-CoV-2, the virus responsible for COVID-19.

A study identified a water-soluble derivative of 5-methoxyindole-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, as having a reliable antiviral effect against SARS-CoV-2 in vitro. nih.govactanaturae.ru This compound completely inhibited the replication of the virus at a concentration of 52.0 μM. nih.govactanaturae.ru It exhibited a high selectivity index of 78.6, which is a measure of the compound's specificity for the virus over host cells, and an IC50 of 1.06 μg/mL. nih.govactanaturae.ru

Table 4: Antiviral Activity of a Selected Indole Derivative

CompoundVirusActivityIC50Selectivity Index (SI)Reference
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindoleSARS-CoV-2Inhibition of replication1.06 µg/mL78.6 nih.govactanaturae.ru

Antioxidant and Anti-inflammatory Potentials

Indole compounds, including derivatives of indole-3-carboxaldehyde, are known to possess antioxidant and anti-inflammatory properties. These activities are often linked to their ability to scavenge free radicals and modulate inflammatory pathways.

The antioxidant potential of compounds is frequently evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. e3s-conferences.orgnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

Indole-3-carboxaldehyde (ICA) has been shown to exert anti-inflammatory effects. One study found that ICA inhibits the inflammatory response and lipid accumulation in macrophages. nih.gov It was observed to decrease the expression and secretion of the pro-inflammatory cytokine IL-6 while increasing the anti-inflammatory cytokine IL-10. nih.gov Another study demonstrated that Indole-3-carboxaldehyde alleviates lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome. mdpi.com

Evaluation of Radical Scavenging Activity

The antioxidant potential of indole derivatives is a key area of investigation. The ability of a compound to scavenge free radicals is a crucial indicator of its antioxidant efficacy. While direct, specific IC50 values for the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity of this compound are not extensively documented in publicly available literature, the antioxidant properties of the parent compound, indole-3-carboxaldehyde, and other related indole derivatives have been reported. For instance, studies on various indole-3-carboxaldehyde analogues have demonstrated their capacity to act as antioxidants.

The radical scavenging activity of indole derivatives is influenced by the substituents on the indole ring. The presence of electron-donating groups can enhance this activity. The methyl group at the 6-position of the indole ring in this compound is an electron-donating group, which is expected to increase the electron density of the indole nucleus and thereby enhance its ability to donate a hydrogen atom or an electron to a free radical. This suggests that this compound likely possesses significant radical scavenging properties.

To illustrate the antioxidant potential within this class of compounds, the following table presents the radical scavenging activities of some related indole derivatives.

CompoundAssayIC50 (µg/mL)Reference
Gallic AcidABTS1.03 ± 0.25 nih.gov
(+)-Catechin HydrateABTS3.12 ± 0.51 nih.gov
Caffeic AcidABTS1.59 ± 0.06 nih.gov
Rutin HydrateABTS4.68 ± 1.24 nih.gov
HyperosideABTS3.54 ± 0.39 nih.gov
QuercetinABTS1.89 ± 0.33 nih.gov
KaempferolABTS3.70 ± 0.15 nih.gov
Ascorbic AcidDPPH4.97 ± 0.03 e3s-conferences.org
Methanol extract of Gymnanthes lucidaDPPH12.82 ± 0.12 sld.cu
Ethyl acetate (B1210297) fraction of Macaranga hypoleucaDPPH14.31 e3s-conferences.org
n-butanol fraction of Chromolaena odorataDPPH33.535 oamjms.eu

This table showcases the antioxidant activity of various compounds, including standards and extracts containing indole-related structures, to provide a comparative context for the potential radical scavenging activity of this compound.

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, the pharmacological relevance of a compound is often determined by its ability to modulate cellular signaling pathways involved in oxidative stress. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Research on the closely related compound, indole-6-carboxaldehyde (I6CA), isolated from the brown algae Sargassum thunbergii, has demonstrated its protective effects against oxidative stress through the activation of the Nrf2/HO-1 signaling pathway. nih.gov In a study using V79-4 Chinese hamster lung fibroblasts, I6CA was shown to promote the nuclear translocation of Nrf2, leading to an enhanced expression and activity of HO-1. nih.gov This activation of the Nrf2 pathway was crucial for the observed reactive oxygen species (ROS) scavenging and anti-apoptotic effects of I6CA. nih.gov Given the structural similarity between indole-6-carboxaldehyde and this compound, it is plausible that the 6-methyl derivative also exerts its antioxidant effects through a similar mechanism involving the upregulation of the Nrf2/HO-1 pathway. The activation of this pathway by this compound would lead to a more robust and sustained antioxidant defense within the cell.

Anti-inflammatory Mechanism Investigations

Inflammation is a complex biological response intricately linked to oxidative stress. Many compounds with antioxidant properties also exhibit anti-inflammatory activity. The anti-inflammatory mechanisms of indole derivatives often involve the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Studies on indole-3-carboxaldehyde have shown its ability to inhibit the activation of NF-κB. plos.orgmdpi.com This inhibition, in turn, leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov For instance, in a study using microglial cells, conjugates of indole and aminophenyl morpholinone were found to reduce the lipopolysaccharide (LPS)-induced levels of TNF-α and IL-6, and this was associated with the inhibition of nuclear translocation of NF-κB. nih.gov

Given that this compound shares the core indole-3-carboxaldehyde structure, it is highly probable that it also exerts anti-inflammatory effects by targeting the NF-κB pathway. The electron-donating methyl group at the 6-position could potentially enhance its anti-inflammatory potency. The inhibition of NF-κB activation by this compound would be a key mechanism underlying its potential therapeutic use in inflammatory conditions.

The following table summarizes the inhibitory effects of related compounds on key inflammatory mediators.

Compound/AgentEffectTarget/ModelReference
InotiloneDecreased TNF-α levelCarrageenan-injected mice plos.org
CurcuminReduced levels of NF-κB, IL-1β, TNF-α, and IL-6General anti-inflammatory properties mdpi.com
CurcuminInhibited TNF-α-induced IL-1β, IL-6, and TNF-α expressionTNF-α-treated HaCaT cells nih.gov
Indole-aminophenyl morpholinone conjugate (Compound 4)Reduced LPS-induced TNF-α by 71% and IL-6 by 53%Microglial cells nih.gov
6-(Methylsulfinyl) hexyl isothiocyanateInhibited IL-6 and CXCL10 productionTNF-α-stimulated human oral epithelial cells mdpi.com

This table provides a comparative overview of the anti-inflammatory effects of various compounds, suggesting the potential mechanisms through which this compound may act.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Influence of Substituent Position and Electronic Effects on Biological Activity

The biological activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. The methyl group at the 6-position in this compound is an electron-donating group. This electron-donating nature increases the electron density of the indole nucleus, which can enhance its antioxidant and anti-inflammatory properties.

A preliminary structure-activity relationship study on indole derivatives showed that the anti-oomycete activities were influenced by the substituent at the 6-position, with the order of activity being 5-CN > H > 6-Me. researchgate.net This suggests that while the 6-methyl group contributes to activity, other electronic factors might play a more dominant role in this specific biological context. However, for antioxidant activity, electron-donating groups are generally favorable.

The electronic effect of the substituent can also influence the interaction of the molecule with its biological targets. An increase in electron density on the indole ring can enhance its ability to form hydrogen bonds or other non-covalent interactions with amino acid residues in the active site of an enzyme or receptor.

Role of the Indole Nucleus and Aldehyde Group in Pharmacological Profiles

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its planar structure and the presence of the nitrogen atom allow for various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The indole ring itself is a key pharmacophore in many anti-inflammatory and antioxidant compounds.

Ligand-Protein Binding Interactions and Binding Energies (Molecular Docking)

For instance, molecular docking studies of flavonoid compounds with the NF-κB p50/p65 heterodimer have been performed to understand their anti-inflammatory effects. jppres.com Similarly, docking studies of 2-(trimethoxyphenyl)-thiazoles with COX-1 and COX-2 have been used to explain their inhibitory activity. nih.gov

Based on the structure of this compound, it is hypothesized that it could bind to the active site of enzymes like COX-2 or interact with key residues in the NF-κB protein complex. The indole ring could form hydrophobic and π-π stacking interactions, while the aldehyde group and the indole nitrogen could participate in hydrogen bonding. The 6-methyl group could occupy a hydrophobic pocket within the binding site, potentially enhancing the binding affinity.

The following table summarizes the binding energies of some related compounds with inflammatory targets from molecular docking studies.

CompoundTargetBinding Energy (kcal/mol)Reference
(±)-NaringeninNF-κB p50/p65- jppres.com
(-)-8-PrenylnaringeninIKK- jppres.com
GlycitinVEGF-A- jppres.com
(+)-Catechin 7-O-beta-D-xylosideCOX-2- jppres.com
MeloxicamCOX-1- nih.gov
MeloxicamCOX-2- nih.gov

This table presents binding energy data for related compounds to provide a framework for understanding the potential interactions of this compound with similar biological targets. Specific binding energy values for this compound are not available in the cited literature.

Mechanisms of Biological Action at the Molecular and Cellular Level

The biological effects of this compound and related indole compounds are rooted in their interactions with specific molecular targets, which in turn modulate cellular pathways and regulate gene expression.

Research has identified the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, as a primary target for indole-3-carboxaldehyde and its derivatives. nih.gov Indole-3-carboxaldehyde (I3A), a metabolite of tryptophan, acts as an agonist at the AhR in intestinal immune cells. bioaustralis.comwikipedia.org This binding is a key mechanism through which these compounds exert their biological effects. nih.govhmdb.ca

Specifically, studies on various methylated and methoxylated indoles have demonstrated that the position of the methyl group significantly influences AhR activation. In reporter gene assays, 6-methylindole (B1295342) (6-Me-indole) was identified as one of the most effective agonists of the human AhR. nih.gov Its efficacy was found to be substantial, highlighting the importance of its specific chemical structure in receptor modulation. nih.gov

Table 1: Efficacy of Selected Methylindoles as AhR Agonists This table summarizes the agonist activity of different methylindoles on the Aryl Hydrocarbon Receptor (AhR), relative to the potent agonist TCDD (dioxin).

CompoundRelative Efficacy (EMAX vs. 5 nM TCDD)
4-Me-indole134%
6-Me-indole 91%
7-MeO-indole80%
Data sourced from reporter gene assays in AZ-AHR transgenic cells. nih.gov

The activation of the AhR by indole aldehydes initiates a cascade of events affecting various cellular pathways. In neonatal lambs, the microbiome-derived metabolite indole-3-carboxaldehyde (referred to as 3-IAld) was found to promote ruminal epithelial cell proliferation through the activation of the AhR-Wnt/β-catenin signaling pathway. nih.govnih.gov Similarly, in the context of chronic stress, gut-derived indole-3-carboxaldehyde can inhibit neuroinflammation by modulating the AhR/SOCS2/NF-κB/NLRP3 pathway. nih.gov

Beyond the AhR, indole-3-carboxaldehyde has been shown to interact with other cellular components. In one study, it demonstrated the ability to inhibit the fungus F. solani by inducing the disintegration of the mitochondrial membrane. mdpi.com This interaction led to a marked reduction in the activity of key mitochondrial enzymes involved in managing oxidative stress, including superoxide (B77818) dismutase (SOD), catalase (CAT), peroxidase (POD), and glutathione reductase (GR). mdpi.com Another related compound, Indole-6-carboxaldehyde, has been associated with the ROS-AMPK signaling pathway in preventing DNA damage. nih.gov

Table 2: Cellular Pathways Modulated by Indole-3-carboxaldehydes This table outlines key cellular signaling pathways and targets affected by indole-3-carboxaldehyde and its derivatives, along with the observed biological outcomes.

CompoundCellular Target/PathwayBiological OutcomeSource(s)
Indole-3-carboxaldehydeAhR-Wnt/β-catenin pathwayPromotion of epithelial cell proliferation nih.gov, nih.gov
Indole-3-carboxaldehydeAhR/SOCS2/NF-κB/NLRP3 pathwayInhibition of neuroinflammation nih.gov
Indole-3-carboxaldehydeMitochondrial enzymes (SOD, CAT, POD, GR)Inhibition of enzyme activity in fungi mdpi.com
Indole-6-carboxaldehydeROS-AMPK signaling pathwayPrevention of DNA damage and apoptosis nih.gov

The modulation of cellular pathways by this compound and its parent compound leads to significant changes in gene expression and protein regulation. The agonistic action of 6-Me-indole on the AhR induces the nuclear translocation of the receptor. nih.gov Once in the nucleus, the AhR complex binds to the promoter region of target genes, such as CYP1A1, leading to a substantial increase in its mRNA expression. nih.gov

The parent compound, indole-3-carboxaldehyde, also demonstrates significant regulatory effects. Its activation of AhR in intestinal immune cells stimulates the production and secretion of interleukin-22 (IL-22), a cytokine crucial for mucosal immunity. bioaustralis.comwikipedia.org In human umbilical vein endothelial cells (HUVECs), indole-3-carboxaldehyde was found to increase the transcription of endothelial nitric oxide synthase (eNOS) while reducing the gene expression of inflammatory molecules such as VCAM, CCL2, and IL-6. medchemexpress.com Furthermore, studies in weaned piglets showed that dietary supplementation with indole-3-carboxaldehyde up-regulated the expression of the aryl hydrocarbon receptor (AHR) itself, as well as the proliferation markers PCNA and Cyclin D1, in intestinal epithelial cells. frontiersin.org

Table 3: Gene and Protein Regulation by Indole-3-carboxaldehydes This table details the effects of indole-3-carboxaldehyde and its 6-methyl derivative on the expression of various genes and proteins.

CompoundGene/ProteinEffect on ExpressionCellular ContextSource(s)
6-Me-indole CYP1A1 mRNAIncreasedLS180 cells nih.gov
Indole-3-carboxaldehydeInterleukin-22 (IL-22)Increased productionIntestinal immune cells bioaustralis.com, wikipedia.org
Indole-3-carboxaldehydeeNOSIncreased transcriptionHUVECs medchemexpress.com
Indole-3-carboxaldehydeVCAM, CCL2, IL-6Reduced gene expressionHUVECs medchemexpress.com
Indole-3-carboxaldehydeAHR, PCNA, Cyclin D1Up-regulated expressionPiglet intestinal epithelial cells frontiersin.org

Biosynthetic Pathways and Natural Occurrence of Indole-3-carboxaldehydes in Biological Systems

Indole-3-carboxaldehydes are not solely synthetic compounds; they are naturally produced in various biological systems, including microbes and plants, where they play significant roles.

Indole-3-carboxaldehyde is a known metabolite of dietary L-tryptophan, synthesized by bacteria residing in the gastrointestinal tract. bioaustralis.comwikipedia.org Various microbial species are capable of this conversion. Members of the Lactobacillus genus, in particular, metabolize tryptophan to produce indole-3-carboxaldehyde. wikipedia.org Research has also identified Bifidobacterium pseudolongum as a producer of this compound from tryptophan in the rumen of lambs. nih.gov Another study demonstrated that Bifidobacterium longum can biosynthesize indole-3-carboxaldehyde. researchgate.net This microbial production is significant, as the resulting metabolites can act as signaling molecules between the gut microbiota and the host. nih.gov

Additionally, indole-3-carboxaldehyde can be formed through the degradation of other indole compounds. It has been identified as a product of the oxidative degradation of indole-3-acetic acid (IAA) by enzyme preparations from etiolated pea seedlings. medchemexpress.com

Indolic secondary metabolites, including derivatives of indole-3-carboxaldehyde (ICHO), are integral to the defense mechanisms of cruciferous plants like Arabidopsis thaliana. nih.govresearchgate.net In these plants, ICHO is synthesized from tryptophan through the intermediates indole-3-acetaldoxime and indole-3-acetonitrile (B3204565). nih.govnih.gov This biosynthetic pathway is transcriptionally co-regulated with genes involved in the production of the phytoalexin camalexin, particularly upon induction by stressors. nih.govresearchgate.net

The enzyme Cytochrome P450 71B6 (CYP71B6) has been shown to efficiently convert indole-3-acetonitrile into ICHO. nih.govresearchgate.net These compounds contribute to the plant's defense against phytopathogenic fungi. bioaustralis.com The accumulation of ICHO derivatives increases in response to pathogen challenge or treatment with elicitors like silver nitrate, indicating their active role in the plant's immune response. nih.govnih.gov In hickory, indole-3-carbaldehyde (ICAld) levels were observed to change during the grafting process, suggesting its involvement in wound healing and development, which are processes closely linked to plant defense. mdpi.com

Marine Natural Products and Their Indole-3-carboxaldehyde Constituents

The marine environment is a prolific source of natural products with immense structural diversity and significant biological activities. mdpi.comnih.gov Among these are a vast array of indole alkaloids, which are characterized by a heterocyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring. mdpi.comnih.gov The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its prevalence in bioactive compounds. mdpi.com Marine organisms, including sponges, algae, and marine bacteria, have been found to produce a variety of indole derivatives, many of which exhibit promising pharmacological properties such as anti-inflammatory, antiviral, and anticancer activities. mdpi.com

While the specific compound this compound has not been prominently reported as a marine natural product in the provided research, the core structure of indole-3-carboxaldehyde is a recurring motif in numerous metabolites isolated from marine sources. nih.govnih.gov These natural products often feature substitutions, such as bromination, which is common in marine-derived compounds.

A notable example includes the isolation of indole-3-carbaldehyde from the Red Sea marine sponge Hyrtios erectus. nih.gov Further investigation into marine organisms has revealed a number of substituted indole-3-carboxaldehyde derivatives. For instance, 6-bromo-2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehyde was isolated from a marine organism, showcasing both bromination and prenylation as structural modifications. nih.gov Another related compound, 6-bromo-1H-indole-3-carboxamide, was obtained from the marine sponge Mycale fibrexilis. nih.gov

The biological activities of these marine-derived indole-3-carboxaldehyde constituents are of significant interest to researchers. For example, an indole carbaldehyde obtained from the endophytic fungus E. chevaleri KUFA 0006 has demonstrated inhibitory activity against the biofilm formation of Staphylococcus aureus. mdpi.com Additionally, deformylflustrabromine, a derivative related to 6-bromo-2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehyde, along with several of its synthetic derivatives, has been found to inhibit bacterial indole signaling, thereby preventing biofilm formation in Escherichia coli and Staphylococcus aureus. nih.gov

The following table summarizes some of the indole-3-carboxaldehyde and related derivatives that have been isolated from marine organisms:

Compound NameSource OrganismReported Biological Activity
Indole-3-carbaldehydeHyrtios erectus (marine sponge)Not specified in the provided context
6-bromo-2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehydeMarine organismNot specified in the provided context
6-bromo-1H-indole-3-carboxamideMycale fibrexilis (marine sponge)Not specified in the provided context
Indole carbaldehyde derivativeE. chevaleri KUFA 0006 (endophytic fungus)Inhibits S. aureus biofilm formation

The study of marine natural products continues to be a promising area for the discovery of new therapeutic agents. The prevalence of the indole-3-carboxaldehyde scaffold in marine-derived compounds underscores its importance as a building block for molecules with potent biological activities. Further research into these compounds and their derivatives is likely to yield new insights into their pharmacological relevance.

Advanced Applications of 6 Methylindole 3 Carboxaldehyde in Chemical Research

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and specificity is perpetual. 6-Methylindole-3-carboxaldehyde serves as a crucial starting material and intermediate, enabling the construction of complex molecular architectures designed to interact with biological targets. chemimpex.com

Design and Synthesis of Novel Drug Candidates

This compound is a foundational molecule for the synthesis of new drug candidates. The indole (B1671886) framework is a common feature in many pharmaceutical drugs, and the aldehyde functional group of this compound provides a reactive handle for a variety of chemical transformations. chemimpex.comresearchgate.net This allows for the systematic modification of the core structure to generate libraries of derivatives that can be screened for therapeutic activity.

Research has shown that derivatives synthesized from this compound possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. chemimpex.com The parent class of compounds, indole-3-aldehydes, are recognized as promising scaffolds for developing agents against a range of diseases, including cancer, bacterial and fungal infections, and HIV. nih.govresearchgate.net Specifically, this compound is utilized in the development of novel drugs targeting neurological disorders, owing to its structural resemblance to other biologically active compounds. chemimpex.com The methyl group at the 6-position can influence the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties in the resulting drug candidates.

Development of Fluorescent Probes for Biological Imaging

Visualizing complex biological processes within living cells is a significant challenge in modern biology. Fluorescent probes are indispensable tools that can illuminate specific molecules or events in real-time. This compound can be chemically modified to create such probes, aiding researchers in observing cellular activities. chemimpex.com

The indole core itself possesses intrinsic fluorescent properties, which can be tuned by chemical modification. The aldehyde group is particularly useful for linking the indole scaffold to other molecules or for creating new heterocyclic systems with desirable photophysical properties. For instance, research on a related compound, 1-methyl-1H-indole-3-carbaldehyde, has demonstrated that it can be converted into spirocyclic derivatives that exhibit strong blue or green fluorescence. acs.org One such derivative, a spiro[furan-2,2′-indoline]-3′,5-dione, was found to be solvatochromic, meaning its fluorescence color changes with the polarity of the solvent, a useful feature for sensing local environments within a cell. acs.org While direct examples for this compound are still emerging, its structural similarity to other fluorescently active indoles positions it as a promising platform for the development of next-generation imaging agents. chemimpex.comacs.org

PropertyValueContext
Emission ColorBlue / GreenObserved in derivatives of related indole-3-carboxaldehydes. acs.org
Key FeatureSolvatochromismThe fluorescence of some derivatives is sensitive to the solvent environment. acs.org
ApplicationCellular ImagingUsed to visualize processes and structures within living cells. chemimpex.com

Precursors for Pharmaceutically Relevant Scaffolds

Many modern drugs are built upon complex molecular frameworks known as scaffolds. This compound is a key precursor for synthesizing a variety of these pharmaceutically important structures. chemimpex.comresearchgate.net Its ability to participate in numerous chemical reactions makes it a valuable asset for building diverse heterocyclic systems. chemimpex.comekb.eg

The aldehyde group can readily undergo condensation, cyclization, and multicomponent reactions to form larger, more intricate molecules. For example, it is a building block for creating indole alkaloids and other biologically active compounds. researchgate.netresearchgate.net A notable application is in the rhodium-catalyzed [3+2] cascade annulation with alkynes to produce cyclopenta[b]indol-1(4H)-one frameworks. acs.org These complex polycyclic indole structures are found in many pharmaceutically active agents and functional materials. acs.org The versatility of this compound allows chemists to efficiently construct novel molecular scaffolds, which can then be further elaborated to create new generations of therapeutic agents. nih.gov

Agrochemical and Material Science Applications

Beyond medicine, the unique properties of this compound are being harnessed in the development of new agrochemicals and advanced functional materials.

Development of Agrochemicals and Herbicides

Protecting crops from pathogenic fungi and weed competition is essential for global food security. This compound serves as an important intermediate in the synthesis of new agrochemicals. chemimpex.com The indole scaffold is known to exhibit potent antifungal properties.

Research on the parent compound, indole-3-carboxaldehyde (B46971), has demonstrated significant efficacy against Fusarium solani, a fungus responsible for root rot in various crops. mdpi.com In laboratory tests, indole-3-carboxaldehyde showed a half-maximal effective concentration (EC₅₀) of 59.563 µg/mL against this pathogen. mdpi.com Further studies have shown that derivatives, such as 3-indolyl-3-hydroxy oxindoles, exhibit broad-spectrum antifungal activity against several major plant pathogens. mdpi.com One highly active derivative, compound 3u from a 2023 study, showed exceptional potency against Rhizoctonia solani, a fungus that causes sheath blight in rice. mdpi.com These findings highlight the potential of using this compound as a starting point for developing novel and effective fungicides to combat crop diseases. chemimpex.commdpi.com

PathogenCompound TypeEC₅₀ (mg/L)Reference FungicideEC₅₀ (mg/L)
Fusarium solaniIndole-3-carboxaldehyde59.56--
Rhizoctonia solani3-indolyl-3-hydroxy oxindole (B195798) (3u )3.44Carvacrol7.38
Rhizoctonia solani3-indolyl-3-hydroxy oxindole (3u )3.44Phenazine-1-carboxylic acid11.62

Applications in Organic Light-Emitting Diodes (OLEDs) and Other Functional Materials

The field of material science is constantly searching for new organic molecules with unique electronic and photophysical properties for use in devices like Organic Light-Emitting Diodes (OLEDs). The indole-3-carboxaldehyde scaffold has been identified as a promising chromophore for such applications. nih.govresearchgate.net

While direct applications of this compound in OLEDs are not yet widely reported, research on closely related structures is encouraging. For example, derivatives of 1-methyl-1H-indole-3-carbaldehyde have been converted into spiro-compounds that emit green and blue light, which are essential colors for full-color display technology. acs.org The indole ring's electron-rich nature makes it a good building block for materials used in organic electronics. Furthermore, the aldehyde group allows for the incorporation of the indole unit into larger polymer chains, potentially creating new functional polymers with tailored optical and electronic properties. researchgate.net These preliminary findings suggest that this compound is a molecule with untapped potential for the creation of advanced materials for lighting, displays, and other electronic devices.

Role in Environmental Remediation and Bioremediation

Indole and its derivatives are widespread environmental pollutants, originating from various industrial and agricultural activities. Their presence in soil and water can pose risks to ecosystems and human health. Bioremediation, which utilizes microorganisms to break down these contaminants, has emerged as a cost-effective and environmentally friendly approach to address this issue. The chemical structure of indole derivatives, including the position and nature of substituent groups, significantly influences their susceptibility to microbial degradation.

Microbial Degradation of Indole Derivatives as Pollutants

The microbial breakdown of indole derivatives is a key process in their removal from contaminated environments. A diverse range of bacteria and fungi have demonstrated the ability to metabolize these compounds, typically using them as a source of carbon and nitrogen. The degradation pathways often involve initial oxidation steps catalyzed by mono- or dioxygenase enzymes, leading to the cleavage of the indole ring and subsequent metabolism into central cellular intermediates.

Research has shown that the substitution pattern on the indole ring plays a critical role in determining the rate and pathway of degradation. For instance, studies on methanogenic consortia have revealed that the presence of a methyl group at the C1 or C2 position of the indole ring can inhibit the initial hydroxylation reaction, a crucial first step in degradation. nih.gov Conversely, a methyl group at the C3 position, as seen in 3-methylindole (B30407) (skatole), allows for hydroxylation at the C2 position, initiating the degradation process. nih.gov

A notable example of the microbial metabolism of a substituted indole is the degradation of 3-methylindole by the bacterium Acinetobacter oleivorans. This bacterium, isolated from fecal samples, has been shown to completely degrade 3-methylindole under optimal conditions. frontiersin.org Intriguingly, one of the identified metabolites in this degradation pathway is indole-3-carboxaldehyde. frontiersin.org This finding is significant as it demonstrates a direct microbial link between a methyl-substituted indole and an indole aldehyde, suggesting that the aldehyde functional group is part of the metabolic sequence.

While direct studies on the microbial degradation of this compound are not extensively documented, the existing research on related compounds allows for informed inferences about its likely environmental fate. The presence of a methyl group at the C6 position is not expected to completely hinder microbial attack, given that substitutions on the benzene (B151609) ring of indole are common in compounds that are known to be biodegradable. The degradation of this compound would likely proceed through initial enzymatic oxidation, potentially targeting the aldehyde group or the indole ring itself. The aldehyde group could be oxidized to a carboxylic acid, a common metabolic transformation. Subsequently, or concurrently, the indole ring could be hydroxylated and cleaved, following pathways similar to those observed for other indole derivatives.

The degradation of indole itself by Acinetobacter species has been shown to proceed through intermediates such as isatin (B1672199) and anthranilate, ultimately leading to ring cleavage. nih.govfrontiersin.org It is plausible that the degradation of this compound by competent microorganisms would involve a similar cascade of oxidative reactions, ultimately leading to the mineralization of the compound.

Future Research Directions and Unresolved Challenges for 6 Methylindole 3 Carboxaldehyde

Exploration of Novel Synthetic Routes and Catalyst Development

The classical synthesis of indole-3-carboxaldehydes, including the 6-methyl derivative, often relies on the Vilsmeier-Haack reaction. This method involves formylating an indole (B1671886) ring, such as 6-methylindole (B1295342), using a Vilsmeier reagent prepared from a formamide (B127407) (like N,N-dimethylformamide) and phosphorus oxychloride. prepchem.comgoogle.com While effective, this and other traditional methods present ongoing challenges related to yield, scalability, and the use of harsh reagents.

Future research must prioritize the development of more efficient, sustainable, and versatile synthetic strategies. Key areas of focus include:

Green Chemistry Approaches: Investigating syntheses that utilize environmentally benign solvents, reduce energy consumption (e.g., via microwave or ultrasound assistance), and minimize hazardous byproducts. sigmaaldrich.com

Catalyst Innovation: There is a significant need for novel catalysts that can improve the efficiency and selectivity of existing reactions or enable entirely new synthetic pathways. Recent advancements in rhodium-catalyzed oxidative annulation of indole-3-carboxaldehydes with alkynes to form complex polycyclic structures highlight the potential of transition-metal catalysis. acs.org Exploring catalysts for direct C-H activation and functionalization at other positions of the 6-methylindole ring, while preserving the aldehyde group, remains a significant challenge.

One-Pot Reactions: Designing multi-component, one-pot reactions that allow for the rapid assembly of complex derivatives from simple precursors would be highly valuable for generating chemical libraries for drug discovery.

Table 1: Comparison of Synthetic Methodologies for Indole-3-Carboxaldehydes

MethodologyReagentsAdvantagesChallenges for Future Research
Vilsmeier-Haack Reaction 6-methylindole, Phosphorus oxychloride, DMFWell-established, reliable for formylation at C-3 prepchem.comgoogle.comUse of stoichiometric and corrosive reagents, moderate yields, purification difficulties
Rieche Formylation Indole, Dichloromethyl methyl ether, TiCl₄Can be used for various indole substratesUse of Lewis acids, moisture sensitivity
Metal-Catalyzed Carbonylation Halogenated indole precursors, CO gas, Palladium catalystHigh functional group toleranceRequirement for high-pressure equipment, cost of catalyst
Enzymatic Synthesis Tryptophan derivatives, Oxidoreductase enzymesEnvironmentally friendly, high selectivityLimited substrate scope, enzyme stability, low yields
Rhodium-Catalyzed Annulation Indole-3-carbaldehydes, Alkynes, Rh(III) catalystAccess to complex fused-ring systems acs.orgCatalyst cost, limited to specific transformations, mechanistic understanding

In-Depth Mechanistic Understanding of Biological Activities

Derivatives of indole-3-carboxaldehyde (B46971) are known to possess a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netchim.it However, for 6-Methylindole-3-carboxaldehyde specifically, the underlying mechanisms of action are largely inferred from its parent compound and other analogues, rather than direct investigation. A significant research gap exists in elucidating how the 6-methyl substituent modulates the biological activity and target interactions compared to unsubstituted indole-3-carboxaldehyde.

For instance, indole-3-carboxaldehyde has been shown to exert antifungal effects against Fusarium solani by disrupting the mitochondrial electron transport chain, leading to the accumulation of reactive oxygen species (ROS). mdpi.com It is crucial to determine if this compound follows a similar mechanism and to what extent the methyl group influences its potency and specificity.

Future research should focus on:

Target Identification: Employing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins and pathways that this compound and its derivatives interact with.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a library of derivatives to understand how modifications to the indole ring and aldehyde function affect biological activity.

Computational Modeling: Using molecular docking and simulation studies to predict binding modes and rationalize observed biological data, guiding the design of more potent and selective compounds. aip.org

Development of Advanced Analytical Techniques for Detection and Quantification in Complex Matrices

The ability to accurately detect and quantify this compound in complex biological and environmental samples is paramount for pharmacokinetic studies, metabolite identification, and assessing potential applications. Standard analytical methods for characterization include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). researchgate.netthermofisher.com

However, significant challenges remain, particularly in achieving high sensitivity and selectivity in complex matrices like blood plasma, tissues, or soil. Future research should be directed towards:

Hyphenated Techniques: Developing and optimizing robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for trace-level quantification.

High-Resolution Mass Spectrometry: Utilizing technologies like Quadrupole Time-of-Flight (QTOF) MS to aid in the structural elucidation of unknown metabolites of this compound. nih.gov

Biosensor Development: Creating novel biosensors for real-time monitoring of the compound, which could be invaluable for both research and potential diagnostic applications.

Ion Mobility-Mass Spectrometry: Leveraging techniques that separate ions based on their size and shape (collision cross-section) in addition to their mass-to-charge ratio to improve separation and identification from complex mixtures. uni.lu

Table 2: Analytical Techniques for the Study of this compound

TechniqueInformation ProvidedFuture Research Focus
HPLC Purity assessment, Quantification thermofisher.comDevelopment of chiral stationary phases for enantiomeric separation of derivatives.
NMR Spectroscopy Structural elucidation researchgate.netIn-cell NMR to study interactions in a native biological environment.
LC-MS/MS High-sensitivity quantification, Metabolite identification nih.govMatrix effect reduction, development of validated bioanalytical methods.
HRMS (e.g., QTOF) Accurate mass measurement, Formula determination nih.govNon-targeted metabolomics to map biotransformation pathways.
Ion Mobility-MS Collision Cross Section (CCS) data, Isomer separation uni.luBuilding experimental CCS libraries for confident identification.

Translational Research: From Bench to Potential Therapeutic and Industrial Applications

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in improving human health or industrial processes. dndi.org While this compound and its analogues show promise in laboratory settings, translating this potential into viable therapeutic agents or industrial products is a major hurdle. nih.gov

Key challenges and future directions include:

Preclinical Development: Moving promising derivatives through the preclinical pipeline, which involves assessing their efficacy in animal models of disease, and understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

Formulation Development: Creating stable formulations that ensure effective delivery of the compound to its target site.

Agricultural Applications: Given the demonstrated antifungal properties of related compounds, a significant opportunity lies in exploring this compound as a lead structure for the development of novel, environmentally safer fungicides to protect crops. mdpi.com

Material Science: The indole-3-carboxaldehyde scaffold has been used in the development of polymers and chromophores. nih.gov Investigating the unique properties that the 6-methyl derivative could impart to new materials is an open area of research.

Addressing Stereochemical Control in Complex Derivatizations of this compound

The core structure of this compound is achiral. However, many of the reactions used to create more complex and biologically active derivatives, such as Aldol, Knoevenagel, or Henry reactions, can generate new stereocenters. nih.govsigmaaldrich.com It is a well-established principle in pharmacology that different stereoisomers (enantiomers or diastereomers) of a chiral drug can have vastly different biological activities, potencies, and safety profiles.

A critical and largely unresolved challenge is the development of synthetic methods that can control the stereochemical outcome of these derivatization reactions. This involves:

Asymmetric Catalysis: Designing chiral catalysts (organocatalysts or metal complexes) that can direct the reaction to selectively produce one desired stereoisomer in high enantiomeric or diastereomeric excess.

Chiral Auxiliaries: Utilizing removable chiral groups that can guide the stereochemical course of a reaction before being cleaved from the final product.

Stereoselective Synthesis of Precursors: Developing methods to synthesize chiral building blocks that can then be incorporated into the final structure containing this compound.

Successfully addressing the challenge of stereochemical control is essential for unlocking the full therapeutic potential of derivatives of this compound, as it will allow for the synthesis of single, pure stereoisomers, which is a regulatory requirement for the development of most new chiral drugs.

Q & A

Basic: What are the recommended methods for synthesizing 6-Methylindole-3-carboxaldehyde, and how can purity be ensured?

Answer:
The synthesis of this compound (CAS 4771-49-7) typically involves formylation reactions on indole derivatives. While specific routes are not detailed in the provided evidence, general indole chemistry principles suggest using the Vilsmeier-Haack reaction, where a formyl group is introduced at the 3-position of the indole ring. Key steps include:

  • Reagent selection : Use dimethylformamide (DMF) and phosphoryl chloride (POCl₃) as formylating agents.
  • Temperature control : Maintain temperatures between 0–5°C during reagent mixing to avoid side reactions.
  • Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Purity (>98% by HLC) can be verified via HPLC using a C18 column and UV detection at 254 nm .

Basic: How should researchers characterize this compound, and what spectroscopic data are critical?

Answer:
Characterization requires a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy :
    • ¹H NMR : Look for the aldehyde proton signal at δ 9.8–10.2 ppm and aromatic protons in the δ 6.5–8.0 ppm range.
    • ¹³C NMR : Confirm the aldehyde carbon at δ 190–200 ppm and the indole ring carbons.
  • Mass spectrometry : The molecular ion peak should match the molecular weight of 159.18 g/mol (C₁₀H₉NO) .
  • Melting point : Reported mp ranges (e.g., 207–213°C for structural analogs) should align with experimental values .

Basic: What storage conditions are optimal for preserving this compound stability?

Answer:
Stability is highly dependent on storage conditions:

Parameter Recommendation Evidence
TemperatureStore below -20°C
Light exposureProtect from light in amber glass
MoistureUse desiccants in sealed containers
Degradation products (e.g., oxidation to carboxylic acid) can be monitored via TLC or HPLC .

Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Answer:
Yield discrepancies often arise from variations in reaction conditions or purification methods. To address this:

  • Systematic optimization : Test parameters like solvent polarity (e.g., DCM vs. acetonitrile), catalyst loading, and reaction time .
  • Statistical analysis : Apply ANOVA to identify significant variables affecting yield. For example, a 2021 study on iodinated analogs found solvent choice accounted for 70% of yield variation .
  • Reproducibility checks : Cross-validate results using independent synthetic routes (e.g., Sonogashira coupling for functionalized derivatives) .

Advanced: What advanced analytical methods are suitable for studying the reactivity of this compound in cross-coupling reactions?

Answer:

  • In situ FTIR : Monitor aldehyde group reactivity during Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by tracking carbonyl peak intensity at ~1700 cm⁻¹.
  • X-ray crystallography : Resolve structural ambiguities in reaction intermediates (e.g., Schiff base formation) .
  • DFT calculations : Predict regioselectivity in electrophilic substitutions using Gaussian software with B3LYP/6-31G* basis sets .

Advanced: How can researchers design experiments to analyze the biological activity of this compound analogs?

Answer:
A tiered approach is recommended:

In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinity toward targets like kinases or GPCRs.

In vitro assays :

  • Antimicrobial activity : Perform MIC assays against S. aureus and E. coli using broth microdilution.
  • Cytotoxicity : Test analogs on cancer cell lines (e.g., HeLa) via MTT assay .

SAR studies : Modify substituents (e.g., methoxy, bromo) and correlate changes with activity trends .

Advanced: What methodologies are effective in resolving conflicting spectral data for this compound derivatives?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas with <2 ppm error .
  • Comparative analysis : Cross-reference data with structurally characterized analogs (e.g., 6-Iodo-1H-indole-3-carbaldehyde, CAS 115666-25-6) .

Advanced: How can reaction mechanisms involving this compound be validated experimentally?

Answer:

  • Isotopic labeling : Use ¹³C-labeled aldehydes to track formyl group transfer in nucleophilic additions.
  • Kinetic studies : Determine rate laws under varying concentrations of reactants and catalysts .
  • Trapping intermediates : Identify transient species (e.g., enolates) using low-temperature NMR (-40°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylindole-3-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
6-Methylindole-3-carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.